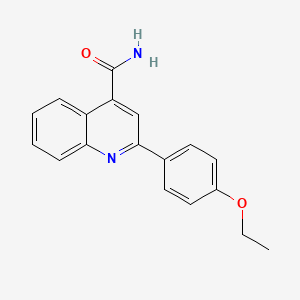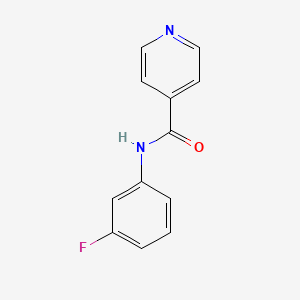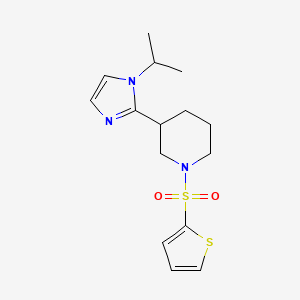
2-(4-ethoxyphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-4-quinolinecarboxamide is a compound of interest within the quinoline derivatives. Quinolines and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One notable approach is the reaction of arylimines with 2-substituted acrylates or acrylamides under specific catalysts and conditions, such as indium(III) chloride and microwave activation, which facilitates rapid synthesis with considerable yields (Dorothée Duvelleroy et al., 2005). Another method involves the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides, which were obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride (M. Uchida et al., 1995).
Molecular Structure Analysis
Quinoline derivatives can exhibit different polymorphic forms, as seen in compounds with strong diuretic properties where two polymorphic modifications were found. These structural differences can influence their physical properties and biological activity (S. Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including condensation, cyclization, and amination, to form new compounds with potential pharmacological activities. For example, the Buchwald–Hartwig amination process is a key reaction for synthesizing 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the versatility of quinoline derivatives in chemical synthesis (H. Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and melting points of quinoline derivatives, can be significantly varied. These properties are crucial for determining the suitability of these compounds for various applications, including their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (M. Ghate et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity and interaction with biological molecules, are of great interest. For instance, the ability of certain quinoline derivatives to interact with DNA through π-stacking and hydrogen-bonding interactions highlights their potential as bioactive molecules (H. Bonacorso et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYDWLATELVYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)
![5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole](/img/structure/B5616476.png)
![1-{6-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5616497.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5616504.png)
![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)
![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)
![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)

![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)
![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)

![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)